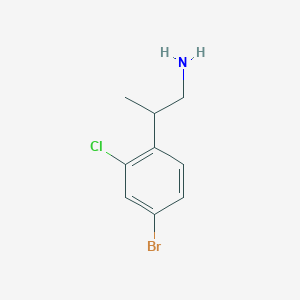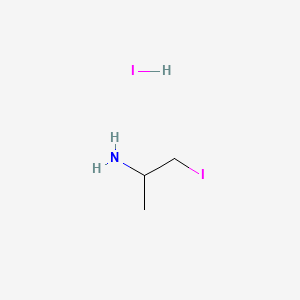
1-Iodopropan-2-amine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodopropan-2-amine hydroiodide is an organic compound with the molecular formula C3H8IN It is a derivative of 1-iodopropane, where the iodine atom is attached to the first carbon of the propane chain, and an amine group is attached to the second carbon
Métodos De Preparación
The synthesis of 1-iodopropan-2-amine hydroiodide typically involves the reaction of 1-iodopropane with ammonia or an amine under specific conditions. One common method is the nucleophilic substitution reaction, where 1-iodopropane reacts with ammonia to form the desired amine compound. The reaction can be carried out in an aqueous or alcoholic medium, often at elevated temperatures to increase the reaction rate. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the product.
Análisis De Reacciones Químicas
1-Iodopropan-2-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodopropan-2-amine hydroiodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-iodopropan-2-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Iodopropan-2-amine hydroiodide can be compared with other similar compounds, such as:
1-Iodopropane: A simple alkyl iodide used in organic synthesis.
2-Iodopropane: An isomer with the iodine atom attached to the second carbon.
1-Bromopropan-2-amine: A similar compound with a bromine atom instead of iodine
Propiedades
Número CAS |
2803856-30-4 |
|---|---|
Fórmula molecular |
C3H9I2N |
Peso molecular |
312.92 g/mol |
Nombre IUPAC |
1-iodopropan-2-amine;hydroiodide |
InChI |
InChI=1S/C3H8IN.HI/c1-3(5)2-4;/h3H,2,5H2,1H3;1H |
Clave InChI |
VHMUXUOPDWWFOW-UHFFFAOYSA-N |
SMILES canónico |
CC(CI)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


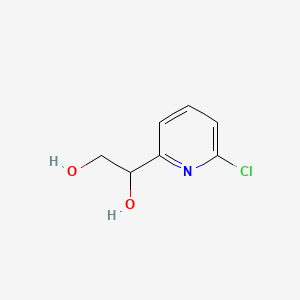
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)

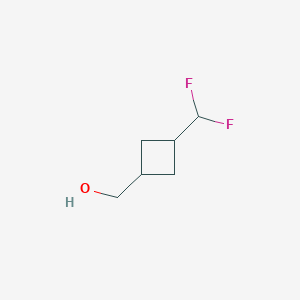
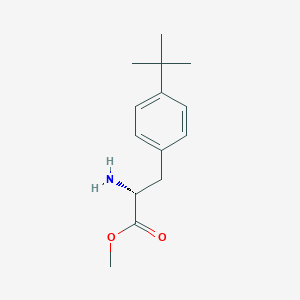
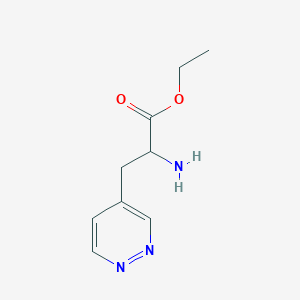
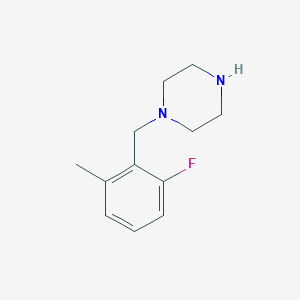
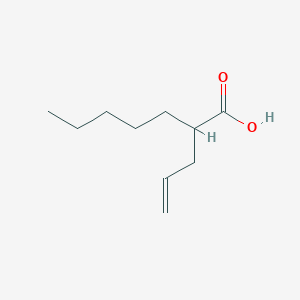
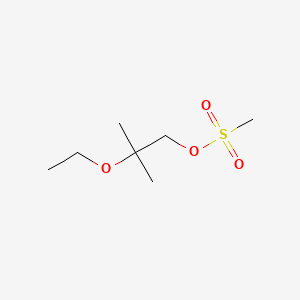
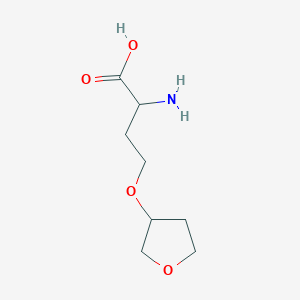
![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)
